molecular formula C20H20N4O B12164383 1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide

1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B12164383
M. Wt: 332.4 g/mol
InChI Key: FWWXHTOJTKKOKF-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide typically involves multiple steps. The process begins with the preparation of the benzimidazole and indole precursors. Benzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . Indole derivatives are often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .

The final step involves coupling the benzimidazole and indole moieties. This can be achieved through nucleophilic substitution reactions, where the benzimidazole derivative reacts with an indole derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The indole moiety can interact with cellular proteins, affecting signal transduction pathways . These interactions lead to the compound’s observed biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide stands out due to its unique combination of benzimidazole and indole moieties. This dual structure enhances its potential biological activities and makes it a versatile compound for various research applications.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

1-methyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]indole-6-carboxamide

InChI

InChI=1S/C20H20N4O/c1-23-12-10-14-7-8-15(13-18(14)23)20(25)21-11-9-19-22-16-5-3-4-6-17(16)24(19)2/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,25)

InChI Key

FWWXHTOJTKKOKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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